3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one
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Overview
Description
3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzo[e]isoindol-1-one core with a hydroxy-diphenylethyl substituent, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one typically involves the reaction of 2,3-dihydro-1H-benzo[e]isoindol-1-one with 2-hydroxy-2,2-diphenylethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent reaction controls ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Thionyl chloride for chlorination, phosphorus tribromide for bromination.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular processes. The hydroxy-diphenylethyl group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-2-phenyl-3-(2-phenylethynyl)-2,3-dihydro-1H-isoindol-1-one
- 2-Hydroxy-3H-isoindol-1-one
- 1H-Isoindol-1-one, 2,3-dihydro-2-hydroxy-
Uniqueness
3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxy-diphenylethyl group enhances its reactivity and potential for diverse applications compared to other similar compounds.
Properties
CAS No. |
920299-83-8 |
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Molecular Formula |
C26H21NO2 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
3-(2-hydroxy-2,2-diphenylethyl)-2,3-dihydrobenzo[g]isoindol-1-one |
InChI |
InChI=1S/C26H21NO2/c28-25-24-21-14-8-7-9-18(21)15-16-22(24)23(27-25)17-26(29,19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-16,23,29H,17H2,(H,27,28) |
InChI Key |
DVAWLHXFORFZJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2C3=C(C4=CC=CC=C4C=C3)C(=O)N2)(C5=CC=CC=C5)O |
Origin of Product |
United States |
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